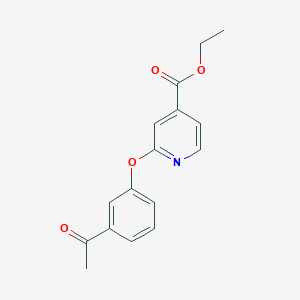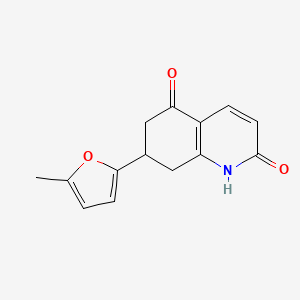
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
説明
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, also known as DMFQ, is a synthetic compound that has shown potential in various scientific research applications. It is a heterocyclic compound that has a fused quinoline and furan ring system. DMFQ has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
作用機序
The mechanism of action of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It may also act by reducing oxidative stress and inflammation in the brain, leading to neuroprotection. The anti-inflammatory activity of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to have biochemical and physiological effects in various studies. In cancer research, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cancer cells. In neuroprotection studies, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. Additionally, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione for lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It has also been shown to have anti-inflammatory activity, which may be useful in studying inflammation-related diseases. However, one limitation of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione research. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases in animal models. Another direction is to investigate its anti-inflammatory activity in different cell types and animal models. Additionally, further studies are needed to understand the mechanism of action of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione and to improve its solubility for better bioavailability.
科学的研究の応用
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
7-(5-methylfuran-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZUFHIQIHTLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=CC(=O)N3)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



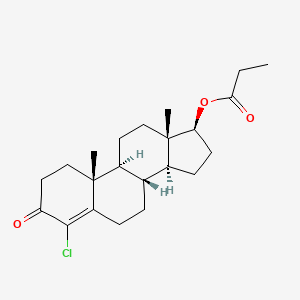

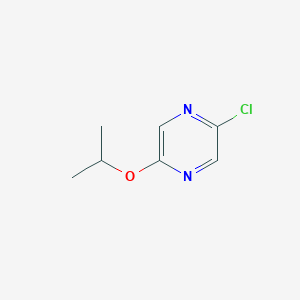
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1429425.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)

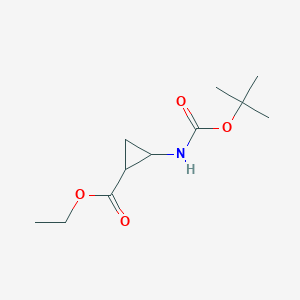

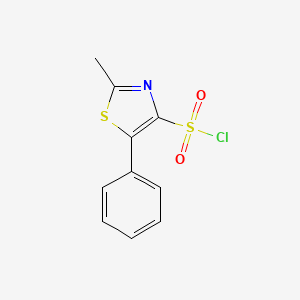
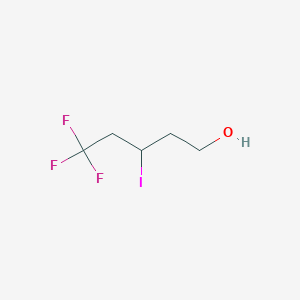
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429441.png)
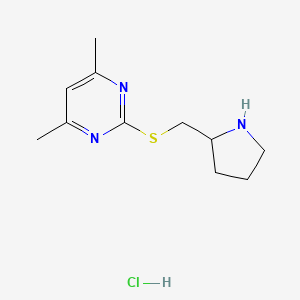
![2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one](/img/structure/B1429443.png)
